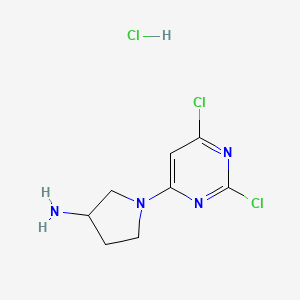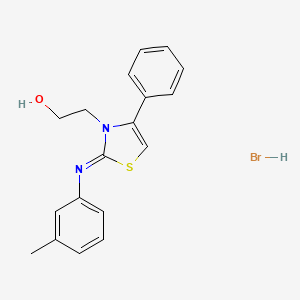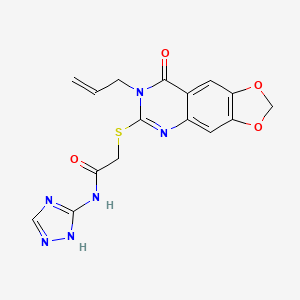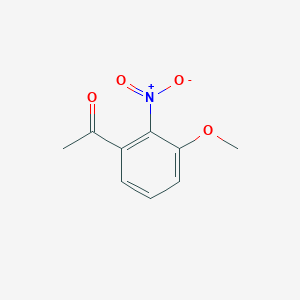
1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 2193065-38-0. It has a molecular weight of 269.56 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10Cl2N4.ClH/c9-6-3-7(13-8(10)12-6)14-2-1-5(11)4-14;/h3,5H,1-2,4,11H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Mecanismo De Acción
The exact mechanism of action of 1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the progression of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the formation of amyloid-beta plaques, which are believed to play a role in the development of Alzheimer's disease. Additionally, it has been reported to improve cognitive function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of various diseases.
Direcciones Futuras
There are several potential future directions for research on 1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in the treatment of various diseases. Finally, more research is needed to determine the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride has been reported in several studies. One of the most commonly used methods involves the reaction of 2,6-dichloropyrimidine-4-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4.ClH/c9-6-3-7(13-8(10)12-6)14-2-1-5(11)4-14;/h3,5H,1-2,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFXSRXSCQTEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=NC(=N2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2792886.png)
![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)


![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)
![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)


![4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2792902.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2792903.png)
![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)

![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2792906.png)